5-(2-Phenylethylidene)imidazolidine-2,4-dione
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Overview
Description
5-(2-Phenylethylidene)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes an imidazolidine-2,4-dione core with a phenylethylidene substituent .
Preparation Methods
The synthesis of 5-(2-Phenylethylidene)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with a phenylethylidene precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(2-Phenylethylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidine ring.
Scientific Research Applications
5-(2-Phenylethylidene)imidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Phenylethylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The phenylethylidene group allows the compound to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in various research applications .
Comparison with Similar Compounds
5-(2-Phenylethylidene)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Imidazolidine-2,4-dione: The parent compound, which lacks the phenylethylidene group, has different chemical properties and reactivity.
Thiazolidine-2,4-dione: A structurally similar compound with a sulfur atom in place of the nitrogen atom, known for its use in antidiabetic drugs.
Hydantoin derivatives: Compounds with similar imidazolidine-2,4-dione cores but different substituents, used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for specialized research and industrial applications.
Properties
IUPAC Name |
(5E)-5-(2-phenylethylidene)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-9(12-11(15)13-10)7-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOXNNGHEXFLIN-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC=C2C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C/2\C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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